molecular formula C24H36N2O B11711260 5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine

5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine

Katalognummer: B11711260
Molekulargewicht: 368.6 g/mol
InChI-Schlüssel: NJSPPGNEZLZGRI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of 5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Analyse Chemischer Reaktionen

5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism by which 5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine exerts its effects is primarily related to its liquid crystal properties. The compound’s molecular structure allows it to align in specific orientations under the influence of external stimuli such as temperature or electric fields. This alignment affects the optical and mechanical properties of the material, making it useful in various applications. The molecular targets and pathways involved include interactions with other liquid crystal molecules and the surrounding environment, leading to changes in phase behavior and anisotropy .

Vergleich Mit ähnlichen Verbindungen

5-Hexyl-2-[4-(octyloxy)phenyl]pyrimidine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of hexyl and octyloxy groups, which provide a balance of flexibility and rigidity, contributing to its desirable liquid crystal properties.

Eigenschaften

Molekularformel

C24H36N2O

Molekulargewicht

368.6 g/mol

IUPAC-Name

5-hexyl-2-(4-octoxyphenyl)pyrimidine

InChI

InChI=1S/C24H36N2O/c1-3-5-7-9-10-12-18-27-23-16-14-22(15-17-23)24-25-19-21(20-26-24)13-11-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3

InChI-Schlüssel

NJSPPGNEZLZGRI-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)CCCCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.